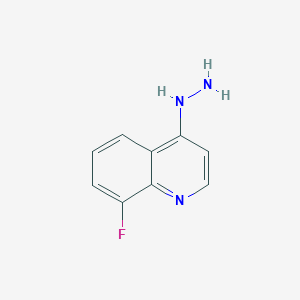

8-Fluoro-4-hydrazinoquinoline

Description

Significance of Quinolines in Chemical Research

Quinoline (B57606), a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. calpaclab.comnih.govresearchgate.net The quinoline nucleus is considered a "privileged scaffold" because its derivatives have shown a remarkable breadth of pharmacological activities. researchgate.netnih.gov This includes applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. calpaclab.comnih.gov The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its biological and physical properties. researchgate.net The introduction of a fluorine atom onto the quinoline scaffold, as in fluoroquinolines, can significantly enhance these properties, including metabolic stability and binding affinity to biological targets. scispace.com

Role of the Hydrazine (B178648) Moiety in Organic Synthesis and Ligand Design

Hydrazine (N₂H₄) and its organic derivatives are highly reactive and versatile reagents in organic synthesis. sigmaaldrich.comrsc.org The hydrazine moiety is a potent nucleophile and is widely used to form hydrazones through condensation reactions with aldehydes and ketones. rsc.orgresearchgate.net These hydrazones are stable compounds that can also serve as intermediates for the synthesis of various nitrogen-containing heterocycles. rsc.org Furthermore, hydrazine derivatives are employed as reducing agents in reactions like the Wolff-Kishner reduction. sigmaaldrich.comrsc.org In the realm of coordination chemistry, the nitrogen atoms of the hydrazine group can act as ligands, binding to metal ions to form stable complexes. This property is crucial in the design of novel catalysts and functional materials. scispace.com The incorporation of a hydrazine group into a molecule can also introduce the potential for forming multidentate ligands, which are valuable in the construction of complex molecular architectures. mdpi.comvdoc.pubthieme-connect.com

Specific Context of 8-Fluoro-4-hydrazinoquinoline in Heterocyclic Chemistry

This compound emerges at the intersection of fluoroquinoline and hydrazine chemistry, presenting a unique set of characteristics for chemical exploration. Its structure suggests its potential as a valuable intermediate in the synthesis of more complex heterocyclic systems. The hydrazine group at the 4-position is reactive and can be readily converted into various functional groups or used to build new rings fused to the quinoline core. For instance, related 4-hydrazinoquinoline (B99260) derivatives have been used to synthesize pyrazolo[4,3-c]quinoline derivatives. researchgate.net

The fluorine atom at the 8-position is expected to influence the electronic properties of the quinoline ring system, potentially enhancing the biological activity of its derivatives. The synthesis of related fluoro-substituted quinolines has been a subject of interest, with the fluorine atom often playing a key role in directing subsequent chemical transformations.

As a chemical intermediate, this compound offers a platform for creating diverse molecular libraries. The reactivity of the hydrazine moiety allows for the attachment of various side chains or the construction of fused ring systems, while the fluoroquinoline core provides a scaffold with inherent biological relevance. For example, a patent has described the use of a related fluoro-hydrazinoquinoline as an intermediate in the synthesis of triazolobenzodiazepines, highlighting the utility of this class of compounds in medicinal chemistry. The study of its derivatives is an active area of research, with potential applications in the development of new therapeutic agents.

Below are the chemical properties of this compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₉H₈FN₃ | C₉H₈FN₃·HCl |

| Molecular Weight | 177.18 g/mol | 213.63 g/mol |

| CAS Number | 49611-99-6 | 1171070-31-7 |

| Appearance | Solid | Not specified |

| InChI | 1S/C9H8FN3/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7/h1-5H,11H2,(H,12,13) | Not specified |

| InChI Key | YOBSSNXGCCGRTO-UHFFFAOYSA-N | Not specified |

Properties

IUPAC Name |

(8-fluoroquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBSSNXGCCGRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534685 | |

| Record name | 8-Fluoro-4-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49611-99-6 | |

| Record name | 8-Fluoro-4-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Fluoro 4 Hydrazinoquinoline and Its Precursors

Strategies for Fluorinated Quinoline (B57606) Nucleus Construction

The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions available for its construction. For fluorinated quinolines, these methods are adapted using fluorinated anilines as starting materials.

Classic methods for quinoline synthesis that can be adapted for fluorinated analogues include:

Skraup Synthesis : This reaction involves the condensation of an aromatic amine (in this case, a fluoroaniline) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgorganicreactions.org The reaction can be vigorous but is a versatile method for producing quinolines. wikipedia.orggoogle.com

Conrad-Limpach-Knorr Synthesis : This method involves the reaction of anilines with β-ketoesters. pharmaguideline.comwikipedia.orgsynarchive.com Depending on the reaction conditions (kinetic vs. thermodynamic control), it can yield either 4-hydroxyquinolines or 2-quinolones. quimicaorganica.org For the synthesis of 8-fluoro-4-hydrazinoquinoline, the formation of a 4-hydroxyquinoline (B1666331) precursor is the desired pathway.

Friedländer Synthesis : This reaction condenses an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. pharmaguideline.com It is a highly efficient method for synthesizing quinoline derivatives.

Doebner-von Miller Reaction : This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds reacting with anilines. iipseries.org

Combes Synthesis : This method involves the condensation of anilines with 1,3-dicarbonyl compounds followed by acid-catalyzed cyclization. pharmaguideline.com

Modern approaches often focus on transition-metal-catalyzed C-H activation and annulation strategies, which offer high regioselectivity and efficiency. mdpi.com For instance, rhodium-catalyzed cyclization of aniline (B41778) derivatives with alkynyl esters has been reported for the synthesis of quinoline carboxylates. mdpi.com

A common precursor for many quinoline-based pharmaceuticals is 4-chloro-8-fluoroquinoline (B1349367). A patented process describes its synthesis starting from o-fluoroaniline and acrylic acid, followed by cyclization and chlorination steps. google.com Another route involves the condensation of a substituted aniline with ethyl ethoxymethylene malonate, followed by cyclization, saponification, and reaction with phosphorus oxychloride. google.com

Introduction of the Hydrazine (B178648) Functionality at the C-4 Position

The introduction of the hydrazine group at the C-4 position of the quinoline ring is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, most commonly a halogen like chlorine. The electron-withdrawing nature of the quinoline nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack. researchgate.netchemistrysteps.com

The reaction involves the displacement of the 4-chloro substituent by hydrazine hydrate (B1144303). This reaction is a well-established method for the synthesis of 4-hydrazinoquinolines. researchgate.netnih.govmdpi.com The reactivity of the 4-chloroquinoline (B167314) can be influenced by substituents on the quinoline ring and the reaction conditions, including the solvent and the presence of acid or base catalysts. researchgate.net Studies on the reaction of 4-chloroquinazoline (B184009) with hydrazine have provided insights into the mechanism, suggesting that the reaction proceeds through the formation of an anionic intermediate. nih.gov

The general scheme for this transformation is as follows:

Figure 1: General reaction for the synthesis of this compound from 4-chloro-8-fluoroquinoline.

Multi-step Synthetic Sequences for this compound

Synthesis of a 4-hydroxy-8-fluoroquinoline derivative: This is often achieved through a Conrad-Limpach type reaction between 2-fluoroaniline (B146934) and a β-ketoester like diethyl malonate.

Chlorination of the 4-hydroxy group: The resulting 4-hydroxyquinoline is then converted to the more reactive 4-chloro-8-fluoroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Hydrazinolysis: The final step is the reaction of 4-chloro-8-fluoroquinoline with hydrazine hydrate to yield this compound.

An alternative approach for constructing the fluorinated quinoline core, as seen in the synthesis of fluoroquinolone antibiotics, starts with a multi-substituted aniline and utilizes reactions like the Gould-Jacobs reaction. quimicaorganica.org

The following table outlines a typical synthetic sequence:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Fluoroaniline, Diethyl malonate | Heat | 4-Hydroxy-8-fluoroquinoline-3-carboxylic acid ethyl ester |

| 2 | 4-Hydroxy-8-fluoroquinoline-3-carboxylic acid ethyl ester | NaOH (Saponification), then heat (Decarboxylation) | 4-Hydroxy-8-fluoroquinoline |

| 3 | 4-Hydroxy-8-fluoroquinoline | POCl₃ | 4-Chloro-8-fluoroquinoline |

| 4 | 4-Chloro-8-fluoroquinoline | Hydrazine hydrate | This compound |

Green Chemistry Approaches and Process Intensification in Fluoro-Hydrazinoquinoline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of quinolines and their derivatives. bohrium.comnih.govbenthamdirect.com Green chemistry approaches focus on minimizing waste, reducing energy consumption, and using less hazardous substances. benthamdirect.comijpsjournal.com

For the synthesis of the quinoline nucleus, green methodologies include:

Use of green catalysts: Catalysts such as p-toluenesulfonic acid, cerium nitrate, and potassium carbonate have been employed. bohrium.com

Greener solvents: The use of environmentally benign solvents like water and ethanol (B145695) is encouraged. bohrium.com

Microwave-assisted synthesis (MAS): This technique can significantly reduce reaction times and improve yields. benthamdirect.comijpsjournal.com

Ultrasonic irradiation: Another method for process intensification that can enhance reaction rates. nih.gov

One-pot synthesis: Combining multiple reaction steps into a single pot reduces waste and improves efficiency. bohrium.comnih.gov

While specific green chemistry applications for the synthesis of this compound are not extensively detailed in the provided search results, the principles can be applied to each step of the synthesis. For instance, the initial cyclization to form the quinoline ring can be performed using microwave irradiation and green catalysts. The nucleophilic substitution step with hydrazine could potentially be carried out in a greener solvent system. The development of nanocatalysts also offers a promising avenue for more efficient and recyclable catalytic systems in quinoline synthesis. acs.org

The following table summarizes some green chemistry approaches applicable to quinoline synthesis:

| Green Chemistry Principle | Application in Quinoline Synthesis |

| Use of Catalysis | Employing recyclable and non-toxic catalysts like p-TSA or nanocatalysts. bohrium.comacs.org |

| Atom Economy | One-pot reactions and cycloaddition strategies to maximize the incorporation of starting materials into the final product. mdpi.combohrium.com |

| Safer Solvents | Replacing hazardous organic solvents with water, ethanol, or ionic liquids. bohrium.comijpsjournal.com |

| Energy Efficiency | Utilizing microwave-assisted synthesis or ultrasound to reduce reaction times and energy consumption. nih.govbenthamdirect.comijpsjournal.com |

Chemical Reactivity and Derivatization of 8 Fluoro 4 Hydrazinoquinoline

Reactions at the Hydrazine (B178648) Moiety

The hydrazine group at the 4-position of the quinoline (B57606) ring is a focal point for a multitude of chemical transformations. Its nucleophilic nature drives reactions such as condensation, acylation, and cyclocondensation, leading to the formation of a wide range of novel compounds.

Formation of Hydrazone Derivatives through Condensation Reactions

The reaction of 8-Fluoro-4-hydrazinoquinoline with various carbonyl compounds, such as aldehydes and ketones, readily forms hydrazone derivatives. innovareacademics.innih.gov This condensation reaction is a cornerstone in the derivatization of this scaffold. For instance, the reaction with o-hydroxybenzaldehyde results in the formation of a Schiff base hydrazone. science.gov These reactions are typically straightforward and provide a reliable method for introducing a variety of substituents onto the core molecule. The resulting hydrazones are often stable, crystalline solids and have been the subject of extensive research. nih.govnih.gov

Table 1: Examples of Hydrazone Derivatives from this compound

| Reactant (Aldehyde/Ketone) | Resulting Hydrazone Derivative |

|---|---|

| o-hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-8-fluoro-4-hydrazinoquinoline |

| Various aromatic aldehydes | N'-(arylmethylene)-8-fluoro-4-hydrazinoquinoline |

| Various aromatic ketones | N'-(1-arylethylidene)-8-fluoro-4-hydrazinoquinoline |

Synthesis of Urea (B33335) and Thiourea (B124793) Analogues

The nucleophilic character of the terminal nitrogen atom in the hydrazine moiety allows for facile reactions with isocyanates and isothiocyanates to yield urea and thiourea analogues, respectively. nih.govnih.gov These reactions provide a means to introduce a diverse range of substituents, often with the goal of exploring structure-activity relationships in medicinal chemistry. For example, new series of quinoline derivatives, including ureas and thioureas, have been synthesized from the corresponding 4-hydrazinylquinoline scaffold. nih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Type | General Structure |

|---|---|---|

| Isocyanate (R-N=C=O) | Urea | 2-(8-fluoroquinolin-4-yl)-N-arylhydrazine-1-carboxamide |

| Isothiocyanate (R-N=C=S) | Thiourea | 2-(8-fluoroquinolin-4-yl)-N-arylhydrazine-1-carbothioamide |

Cyclocondensation Reactions leading to Novel Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The hydrazine group of this compound is a versatile precursor for the construction of various heterocyclic rings through cyclocondensation reactions. rsc.org

Pyrazoles: Reaction with β-dicarbonyl compounds, such as 1,3-diketones, leads to the formation of pyrazole (B372694) rings. For instance, the reaction of 4-hydrazinoquinolines with 1,1,1-trifluoropentane-2,4-dione can yield 1-(substituted-quinolin-4-yl)-3-methyl-5-trifluoromethylpyrazoles. researchgate.net The initial step often involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole. researchgate.net

Triazoles: The synthesis of triazole derivatives can also be achieved. For example, reaction with reagents like aminoguanidine (B1677879) can lead to the formation of triazine systems, which can be further cyclized. rsc.org Another approach involves the reaction with compounds containing a reactive C-N-N or N-C-N fragment.

These cyclocondensation reactions significantly expand the chemical space accessible from this compound, providing access to complex, fused heterocyclic systems.

Reactions Involving the Quinoline Nucleus

While the hydrazine moiety is the primary site of reactivity, the quinoline nucleus itself can undergo chemical modification. The quinoline ring system can participate in both electrophilic and nucleophilic substitution reactions. nih.gov The fluorine atom at the 8-position, being an electron-withdrawing group, can influence the regioselectivity of these reactions.

Reactions such as halogenation, nitration, and sulfonation can potentially occur on the benzene (B151609) portion of the quinoline ring. However, the conditions for these reactions must be carefully controlled to avoid undesired side reactions with the hydrazine group. In some instances, the fluorine atom itself can be displaced by a strong nucleophile, as has been demonstrated in related fluoroquinoline systems. mdpi.com

Regioselectivity and Stereoselectivity in Derivatization of this compound

The derivatization of this compound often proceeds with a high degree of regioselectivity.

In reactions at the hydrazine moiety, the terminal nitrogen atom is typically the more nucleophilic and is the primary site of reaction in condensations and acylations.

During cyclocondensation reactions, the regioselectivity is dictated by the nature of the co-reactant. For example, in the reaction with unsymmetrical β-diketones to form pyrazoles, the outcome depends on the relative reactivity of the two carbonyl groups. One study on the reaction of 4-hydrazinoquinolines with 1,1,1-trifluoropentane-2,4-dione showed that the initial hydrazone formation occurs at the 4-carbonyl position. researchgate.net Subsequent dehydration then leads to a specific regioisomer of the pyrazole. researchgate.net

In electrophilic substitution reactions on the quinoline nucleus, the directing effects of the fused benzene ring, the nitrogen atom in the pyridine (B92270) ring, and the fluorine and hydrazine substituents will collectively determine the position of substitution. The fluorine at C8 and the hydrazine at C4 are both ortho-, para-directing groups, which would activate the 5 and 7 positions for electrophilic attack. However, the pyridine ring is generally deactivating towards electrophilic substitution. The interplay of these electronic effects can lead to specific substitution patterns.

Stereoselectivity is generally not a factor in the reactions discussed unless chiral reagents or catalysts are employed, or if the derivatization process creates a new stereocenter.

Coordination Chemistry of 8 Fluoro 4 Hydrazinoquinoline and Its Metal Complexes

Ligand Design Principles for 8-Fluoro-4-hydrazinoquinoline

The design of this compound as a ligand is predicated on several key structural and electronic features that make it an effective chelating agent for transition metal ions. The fundamental principles guiding its design involve the strategic placement of donor atoms and the electronic influence of its substituents.

Donor Atom Availability: The molecule possesses two distinct nitrogen donor sites: the quinoline (B57606) ring nitrogen (N1) and the nitrogen atoms of the hydrazino group (-NHNH2) at the C4 position. researchgate.netscispace.com This arrangement allows the molecule to act as a potential bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. scispace.com Chelation, the binding of a single ligand to a central metal atom at two or more points, results in a thermodynamically more stable complex compared to coordination with two separate monodentate ligands, an observation known as the chelate effect. uomustansiriyah.edu.iq

Electronic Effects of Substituents:

Hydrazino Group: The hydrazino group is a strong electron-donating group that increases the electron density on the quinoline ring system and, more importantly, provides a primary amine and a secondary amine nitrogen, both with lone pairs of electrons available for coordination. scispace.comresearchgate.net

Fluoro Group: The fluorine atom at the C8 position is a highly electronegative substituent. It exerts a strong electron-withdrawing inductive effect (-I), which can decrease the basicity of the nearby quinoline nitrogen donor atom. This modulation of the electronic properties of the donor sites can influence the stability and reactivity of the resulting metal complexes. The presence of halogen substituents has been noted to impact the biological activity of related compounds. scispace.com

Structural Framework: The rigid, planar structure of the quinoline ring provides a well-defined scaffold for the coordinating groups. This pre-organization of the donor atoms reduces the entropic penalty upon chelation, further enhancing complex stability. nih.gov The combination of a heterocyclic N-donor and an exocyclic hydrazino group is a common motif in the design of versatile chelating ligands. ckthakurcollege.net

These design principles are summarized in the table below.

| Feature | Description | Implication for Coordination |

| Donor Atoms | Quinoline ring nitrogen (N1) and hydrazino group nitrogens (-NHNH2). | Potential for bidentate chelation, forming a stable 5-membered ring. |

| Substituents | Electron-donating hydrazino group and electron-withdrawing fluoro group. | Modulates the electron density and basicity of the donor atoms, affecting complex stability and reactivity. |

| Scaffold | Rigid, planar quinoline ring system. | Pre-organizes donor atoms, reducing the entropic cost of chelation and enhancing complex stability. |

Chelation Modes and Coordination Geometries in Fluoro-Hydrazinoquinoline Complexes

The interaction of this compound with metal ions can lead to various chelation modes and coordination geometries, dictated by the nature of the metal ion, its oxidation state, and the reaction conditions.

Chelation Modes: The most probable chelation mode for this compound is as a bidentate N,N-donor ligand . Coordination is expected to occur through the quinoline ring nitrogen and the terminal nitrogen atom of the hydrazino group. This forms a thermodynamically favorable five-membered chelate ring. Hydrazones and related hydrazine (B178648) derivatives are well-known to coordinate in this bidentate fashion. scispace.comckthakurcollege.net While less common, monodentate coordination through the more basic hydrazino nitrogen is also a possibility, particularly if steric hindrance prevents chelation.

Coordination Geometries: The coordination number and the preferred geometry of the resulting complex are largely determined by the electronic configuration and size of the central metal ion. libretexts.orguwimona.edu.jm For transition metal complexes involving bidentate ligands like this compound, several common geometries can be anticipated. uomustansiriyah.edu.iqlumenlearning.com

Octahedral Geometry: With a coordination number of six, this is one of the most common geometries for transition metal complexes. uomustansiriyah.edu.iqlumenlearning.com It can be achieved in complexes with a stoichiometry of [M(L)3]n+ (where L is this compound) or more commonly [M(L)2X2]n+, where X represents monodentate ligands such as water, halides, or other solvent molecules. scirp.orgresearchgate.net For instance, reacting the ligand with cobalt(II) or nickel(II) salts in the presence of water could lead to octahedral complexes where two ligand molecules and two water molecules coordinate to the metal center. researchgate.netjptcp.com

Square Planar Geometry: This geometry is typically found for metal ions with a d8 electronic configuration, such as Ni(II), Pd(II), and Pt(II). libretexts.orguwimona.edu.jm Complexes with a stoichiometry of [M(L)2]n+ could adopt a square planar arrangement of the four donor nitrogen atoms around the central metal ion. scirp.org

Tetrahedral Geometry: Often observed for metal ions with d0, d10, or high-spin d5 configurations, such as Zn(II), Cd(II), and Mn(II). libretexts.orglumenlearning.com A complex with the formula [M(L)2]n+ or [M(L)X2]n- could exhibit tetrahedral geometry. uomustansiriyah.edu.iq

The table below summarizes the likely coordination geometries.

| Metal Ion Example | Typical Electronic Configuration | Coordination Number | Probable Geometry | Example Complex Stoichiometry |

| Co(II), Ni(II), Fe(III) | d7, d8, d5 | 6 | Octahedral | [M(L)2(H2O)2]n+ |

| Ni(II), Pd(II), Pt(II) | d8 | 4 | Square Planar | [M(L)2]n+ |

| Zn(II), Cd(II) | d10 | 4 | Tetrahedral | [M(L)2]n+ |

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound generally follows standard procedures for coordination compound preparation. scispace.com The typical method involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure can be described as follows:

Dissolution: The this compound ligand is dissolved in a suitable solvent, commonly a polar organic solvent like ethanol (B145695), methanol, or DMF. scispace.comekb.eg Heating may be required to ensure complete dissolution.

Addition of Metal Salt: A solution of the desired transition metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II), etc.), dissolved in the same or a miscible solvent, is added dropwise to the ligand solution with constant stirring. scispace.comekb.eg The molar ratio of metal to ligand is typically 1:2 to favor the formation of bis-chelated complexes. scirp.org

Reaction and Precipitation: The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. scispace.com The duration can range from 2 to 6 hours. scispace.com Upon cooling the reaction mixture to room temperature, the solid metal complex usually precipitates out of the solution.

Isolation and Purification: The precipitated complex is collected by filtration, washed with the solvent (e.g., ethanol) and then a low-boiling point solvent like diethyl ether to remove any unreacted starting materials. The final product is then dried under vacuum. ekb.eg

The synthesis of a hypothetical Dichloro-bis(this compound)metal(II) complex is outlined below.

| Step | Procedure | Purpose |

| 1 | Dissolve this compound (2 mmol) in hot ethanol (25 mL). | To prepare a homogenous solution of the ligand. |

| 2 | Dissolve a metal(II) chloride salt (e.g., CoCl2·6H2O) (1 mmol) in ethanol (15 mL). | To prepare a solution of the metal precursor. |

| 3 | Add the metal salt solution dropwise to the stirring ligand solution. | To initiate the complexation reaction. |

| 4 | Heat the mixture under reflux for 4-6 hours. | To drive the reaction to completion. |

| 5 | Cool the mixture to room temperature. | To allow the product to precipitate. |

| 6 | Filter the solid precipitate. | To isolate the crude product. |

| 7 | Wash the solid with ethanol, then diethyl ether. | To remove soluble impurities and unreacted starting materials. |

| 8 | Dry the final product in a vacuum desiccator. | To remove residual solvent. |

Electronic Structure and Bonding in this compound Metal Complexes

The bonding in this compound metal complexes is characterized by the formation of coordinate covalent bonds between the ligand's nitrogen donor atoms and the central transition metal ion. lumenlearning.com The ligand acts as a Lewis base, donating electron pairs to the vacant orbitals of the metal ion, which acts as a Lewis acid.

Nature of the Bond: The interaction involves the overlap of the filled sp2-hybridized orbitals of the quinoline nitrogen and the sp3-hybridized orbitals of the hydrazino nitrogen with the vacant d-orbitals of the transition metal. This donation from the ligand to the metal is known as a sigma (σ) bond.

Ligand Field Effects: The presence of the ligand's donor atoms around the metal ion removes the degeneracy of the metal's d-orbitals. The specific pattern of d-orbital splitting depends on the coordination geometry (e.g., octahedral, tetrahedral). This splitting gives rise to the characteristic electronic and magnetic properties of the complexes, including their color. The energy difference between the split d-orbitals often falls in the visible region of the electromagnetic spectrum, and the absorption of light to promote an electron from a lower to a higher energy d-orbital results in the complex appearing colored. lumenlearning.com

Charge Transfer Transitions: In addition to d-d electronic transitions, these complexes can exhibit intense charge-transfer bands in their UV-Vis spectra. mdpi.com These can be of two types:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based molecular orbital to a metal-based d-orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based d-orbital to a vacant π* anti-bonding orbital of the quinoline ring. mdpi.com These transitions are often responsible for the intense colors of many coordination complexes.

The fluorine substituent, through its electron-withdrawing nature, can lower the energy of the ligand's orbitals. This can affect the energy and intensity of both d-d and charge-transfer transitions, thereby influencing the spectroscopic properties of the complexes.

Supramolecular Assembly and Self-Organization of Fluoro-Hydrazinoquinoline Complexes

Beyond the structure of individual molecules, the metal complexes of this compound possess functionalities that can direct their spontaneous arrangement into ordered, higher-level structures known as supramolecular assemblies. nih.govrsc.org This self-organization is driven by a variety of non-covalent interactions. scielo.br

Hydrogen Bonding: The hydrazino group in the coordinated ligand contains uncoordinated N-H bonds (-NH-). These protons are potential hydrogen bond donors, capable of interacting with hydrogen bond acceptors on adjacent molecules (such as the fluoro substituent or nitrogen atoms). This can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov

Other Intermolecular Forces: Weaker forces such as van der Waals interactions and dipole-dipole interactions also play a role in the packing of the complexes in the solid state. The fluorine atom can participate in specific C-H···F or other weak interactions that help direct the supramolecular assembly.

The combination of metal-ligand coordination bonds to form the discrete complex, followed by the self-organization of these complexes through weaker intermolecular forces, is a hierarchical approach to constructing complex chemical systems. nih.govrsc.org The specific nature of the resulting supramolecular architecture will depend on a delicate balance of these intermolecular forces, which can be influenced by the choice of metal ion and the presence of any counter-ions or solvent molecules in the crystal lattice. mdpi.com

Advanced Spectroscopic and Structural Characterization of 8 Fluoro 4 Hydrazinoquinoline and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) of Fluoro-Hydrazinoquinolines

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive method for probing the molecular structure of compounds. These techniques are complementary, as their selection rules differ; IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule, while Raman spectroscopy measures light scattered due to changes in polarizability. nih.govedinst.com This dual approach provides a more complete picture of the vibrational modes within a molecule. nih.gov

While specific experimental IR and Raman spectra for 8-fluoro-4-hydrazinoquinoline are not detailed in the reviewed literature, data from closely related derivatives offer significant insight into the characteristic frequencies expected for this class of compounds. For instance, the analysis of 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline, a related hydrazone derivative, reveals key vibrational bands. iucr.org The IR spectrum for this compound shows a distinct N-H stretching frequency at 3232 cm⁻¹, a C=N stretching vibration at 1585 cm⁻¹, and a C-F stretching band at 817 cm⁻¹. iucr.org These assignments are crucial for identifying the respective functional groups in novel fluoro-hydrazinoquinoline structures.

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| N–H stretch | 3232 | Hydrazinyl Group | iucr.org |

| C=N stretch | 1585 | Iminyl Group | iucr.org |

| C–F stretch | 817 | Fluoro-substituent | iucr.org |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive map of the atomic connectivity and chemical environment within fluoro-hydrazinoquinolines. jeolusa.comaiinmr.com

¹H NMR spectroscopy reveals the number and environment of protons in the molecule. For the derivative 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate, proton signals appear in the aromatic region between δ 7.28 and 8.40 ppm, with a characteristic broad singlet for the NH proton observed at δ 11.3 ppm in DMSO-d₆. iucr.orgnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Analysis of a related compound, 8-fluoro-4-(morpholinomethyl)-2-phenylquinoline, shows carbon signals for the quinoline (B57606) core in the range of δ 119.7 to 159.1 ppm, demonstrating the expected chemical shifts for this heterocyclic system. researchgate.net

¹⁹F NMR is particularly crucial for fluorinated compounds, offering high sensitivity and a wide chemical shift range that is highly sensitive to the local electronic environment. jeolusa.comnih.gov While specific ¹⁹F NMR data for this compound was not found, studies on other fluorinated quinolines indicate that the chemical shifts are highly dependent on the fluorine atom's position on the benzene (B151609) ring. researchgate.net This technique is essential for confirming the successful incorporation and specific location of fluorine within the quinoline scaffold. aiinmr.com

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|---|

| 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate | ¹H | DMSO-d₆ | 7.28–7.32 (3H, m), 7.54 (1H, d, J = 8.4 Hz), 7.84–7.88 (3H, m), 8.34–8.40 (3H, m), 11.3 (1H, br. s, NH) | iucr.orgnih.gov |

| 8-Fluoro-4-(morpholinomethyl)-2-phenylquinoline | ¹H | CDCl₃ | 8.27 (d, J= 8 Hz, 2H), 8.18 (s, 1H), 8.124 (t, J= 8.4 Hz, 2H), 7.82 (d, J= 8.4 Hz, 1H), 7.64-7.49 (m, 4H), 7.29 (d, J= 7.6 Hz, 1H), 3.96 (s, 2H), 3.82 (t, J= 4.4 Hz, 4H), 2.65 (t, J= 4.4 Hz, 4H) | researchgate.net |

| ¹³C | CDCl₃ | 159.1, 156.7, 147.8, 142.1, 139.6, 129.5, 128.9, 127.5, 123.2, 119.7, 60.4, 54.9, 26.0, 24.2 | researchgate.net |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) of this compound

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides information on the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. conicet.gov.ar The quinoline ring system is a known chromophore, and its derivatives often exhibit fluorescence properties. a2bchem.com

Detailed experimental studies on the UV-Vis absorption and fluorescence emission spectra of this compound itself were not available in the surveyed literature. However, the analysis of related quinoline structures suggests that these compounds absorb in the UV region and can be fluorescent. a2bchem.comresearchgate.net Such studies would be valuable to characterize the photophysical properties of this compound, determining its maximum absorption wavelengths (λmax) and its potential as a fluorescent probe.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the unambiguous determination of a compound's molecular formula. For this compound, the molecular formula is C₉H₈FN₃. sigmaaldrich.comsigmaaldrich.com

While HRMS data for the parent compound is not published, Electrospray Ionization Mass Spectrometry (ESI-MS) data for the derivative 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline shows a deprotonated molecular ion peak ([M+. - H]) at a mass-to-charge ratio (m/z) of 298. iucr.orgnih.gov For this compound, HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass, thereby confirming its identity.

| Compound | Molecular Formula | Calculated Exact Mass | Experimental Mass Data | Reference |

|---|---|---|---|---|

| This compound | C₉H₈FN₃ | 177.0702 | Not Available | sigmaaldrich.com |

| 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline | C₁₆H₁₁ClFN₃ | 299.0629 | [M+. - H]⁻ at m/z 298 (ESI-MS) | iucr.orgnih.gov |

X-ray Crystallography for Solid-State Structure Elucidation of Fluoro-Hydrazinoquinoline Compounds

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. Although a crystal structure for this compound is not available, the detailed crystallographic analysis of 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate provides a model for the structural features of this family of compounds. iucr.orgscienceopen.comresearchgate.net

The study reveals that the molecule is slightly twisted, with the quinoline ring system and the benzene ring forming a dihedral angle of 9.55(10)°. nih.govresearchgate.net The conformation around the C=N double bond is E. iucr.org The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. A water molecule plays a crucial role, acting as both a hydrogen bond donor to the quinoline nitrogen atoms of two different molecules and a hydrogen bond acceptor from the amine nitrogen of another molecule. iucr.orgnih.gov This network of interactions, along with C-H···F contacts, links the molecules into a two-dimensional supramolecular array. iucr.orgresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₁ClFN₃·H₂O | nih.gov |

| Molecular Weight | 317.74 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 3.7795 (2) | nih.gov |

| b (Å) | 15.4188 (11) | nih.gov |

| c (Å) | 24.8576 (16) | nih.gov |

| β (°) | 90.286 (4) | nih.gov |

| Volume (ų) | 1448.57 (16) | nih.gov |

| Temperature (K) | 120 | nih.gov |

Computational Chemistry and Theoretical Investigations of 8 Fluoro 4 Hydrazinoquinoline

Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into the conformational stability of a molecule and the dynamics of its interaction with a biological target, such as a protein. researchgate.netresearchgate.net

For 8-Fluoro-4-hydrazinoquinoline, MD simulations can elucidate how the molecule behaves in a biological environment, such as in aqueous solution or near a protein's binding site. The stability of the compound's various possible three-dimensional shapes (conformers) can be assessed. The introduction of a fluorine substituent can significantly alter the preferred molecular conformation due to its size and high electronegativity. mdpi.com

When studying ligand-target interactions, MD simulations are typically performed after an initial molecular docking pose is obtained. These simulations can assess the stability of the ligand-protein complex over a set period, often on the nanosecond scale. researchgate.net Key parameters are analyzed to determine the stability of the interaction:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is not dissociating from the binding site.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify flexible regions. Significant fluctuations in the binding site residues might indicate an unstable interaction with the ligand.

Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-protein complex from the MD simulation trajectory. researchgate.net This value provides a more accurate estimation of binding affinity than docking scores alone.

In studies on the related compound 2-hydrazinoquinoline, MD simulations were used to investigate the stability of the molecule when docked into the binding sites of various macromolecular targets. researchgate.net These simulations confirmed the stability of the docked complexes, providing confidence in the predicted binding modes. A similar approach for this compound would provide critical information on its conformational preferences and the stability of its interactions with potential protein targets.

Table 1: Illustrative Parameters from a Hypothetical MD Simulation of this compound with a Protein Target

| Parameter | Value/Observation | Interpretation |

| Simulation Time | 200 ns | Standard simulation time to assess complex stability. researchgate.net |

| RMSD of Protein | Plateau at ~0.3 nm | Indicates the protein structure is stable throughout the simulation. |

| RMSD of Ligand | Stable at ~0.15 nm | Suggests the ligand remains stably bound in the binding pocket. |

| RMSF of Binding Site | Low fluctuations (<0.2 nm) | Key interacting residues show minimal movement, indicating a stable binding interaction. |

| MM/GBSA Binding Energy | -75.5 kcal/mol | A favorable binding free energy, suggesting a strong and stable interaction. researchgate.net |

Note: The data in this table is illustrative and based on typical findings for similar quinoline (B57606) derivatives in published research. It does not represent experimental results for this compound.

In Silico Approaches to Molecular Interactions with Biological Targets

In silico methods, particularly molecular docking, are fundamental in modern drug discovery for predicting how a small molecule (ligand) like this compound might interact with a protein (receptor). researchgate.net This computational technique places the ligand into the binding site of a target protein in various orientations and conformations, and a scoring function is used to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score in kcal/mol. researchgate.net

The molecular structure of this compound possesses key features that are likely to govern its interactions with biological targets:

The quinoline ring is a planar aromatic system capable of forming π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The hydrazino group (-NHNH2) is a potent hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with polar residues such as aspartate, glutamate, serine, and asparagine in a protein's binding site.

The fluorine atom at the 8-position is a weak hydrogen bond acceptor and can participate in halogen bonds and other electrostatic interactions. Its high electronegativity can also modulate the electronic properties of the entire quinoline ring system, potentially enhancing binding affinity. mdpi.com

Studies on related hydrazinoquinoline compounds have explored their interactions with various protein targets, including kinases and proteases. researchgate.net For example, in a comprehensive study of 2-hydrazinoquinoline, molecular docking revealed good binding affinities with targets like the COVID-19 viral main protease and RIP2 Kinase. researchgate.net The analysis of these interactions showed that the quinoline moiety and its substituents formed crucial hydrogen bonds and hydrophobic interactions with the active site residues of these proteins.

For this compound, a similar docking study against a library of potential cancer or microbial-related protein targets would identify the most promising biological partners and predict the specific interactions driving the binding.

Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Epidermal Growth Factor Receptor (1M17) | -8.5 | Met793, Leu718, Gly796 | Hydrogen Bond (Hydrazino), Hydrophobic (Quinoline) |

| B-Raf Kinase (1UWH) | -9.2 | Cys532, Trp531, Leu514 | Hydrogen Bond (Hydrazino), π-π Stacking (Quinoline) |

| DNA Gyrase (1KZN) | -7.9 | Asp73, Gly77, Arg76 | Hydrogen Bond (Hydrazino, Fluoro), Electrostatic |

| Cruzain (3IUT) | -8.1 | Gly66, Asp161, Cys25 | Hydrogen Bond (Hydrazino), Hydrophobic (Quinoline) |

Note: The data presented in this table is for illustrative purposes to demonstrate the type of information generated from molecular docking studies. The protein targets are chosen based on the known activities of similar compounds, and the results are hypothetical.

Applications in Advanced Organic Synthesis and Materials Science

8-Fluoro-4-hydrazinoquinoline as a Synthetic Building Block for Complex Heterocyclic Molecules

This compound is a key intermediate in the synthesis of various complex heterocyclic molecules. researchgate.neta2bchem.com Its hydrazino group readily undergoes condensation reactions with carbonyl compounds and other electrophiles, leading to the formation of a variety of heterocyclic systems. rsc.orgscispace.comthieme-connect.com This reactivity is fundamental to its role in creating diverse molecular scaffolds.

One of the most significant applications of this compound is in the synthesis of pyrazolo[4,3-c]quinolines. nih.govresearchgate.net These compounds are formed through the cyclocondensation of this compound with suitable precursors. rsc.orgresearchgate.net The resulting pyrazolo[4,3-c]quinoline scaffold is of considerable interest due to its presence in molecules with potential biological activities. nih.govpurdue.edu

The synthetic utility of this compound extends to the construction of various other fused heterocyclic systems. For instance, it can be reacted with 2-chloropyridine-3-carbonitrile derivatives to produce quinolinylpyrazolo[3,4-b]pyridines. nih.gov Furthermore, its reaction with β-diketones can lead to the formation of 1,2,4-triazolo[4,3-a]quinolines. acs.org The fluorine atom at the 8-position can influence the electronic properties and reactivity of the quinoline (B57606) ring system, potentially impacting the course of these synthetic transformations. researchgate.net

The versatility of this compound as a building block is further highlighted by its use in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. purdue.edu This approach is valuable for generating libraries of diverse heterocyclic compounds for various screening purposes.

Role in Heterocyclic Compound Synthesis and Scaffold Diversity

The strategic placement of the reactive hydrazine (B178648) group on the quinoline framework of this compound allows for the generation of a wide variety of heterocyclic scaffolds. rsc.orgopenmedicinalchemistryjournal.comosi.lv This diversity is crucial in fields like medicinal chemistry and materials science, where novel molecular architectures are constantly sought.

The condensation of this compound with various carbonyl compounds, such as aldehydes and ketones, leads to the formation of hydrazones. researchgate.netscispace.com These hydrazones can then be cyclized to yield a range of five- and six-membered heterocyclic rings. For example, reaction with β-ketoesters can produce pyrazole (B372694) derivatives. purdue.edu

Furthermore, the reaction of this compound with dicarbonyl compounds or their equivalents can lead to the formation of pyridazine (B1198779) and other diazine-containing heterocycles. rsc.org The ability to introduce different substituents onto the carbonyl-containing reaction partner allows for the systematic modification of the final heterocyclic product, leading to a high degree of scaffold diversity.

The quinoline nucleus itself provides a rigid and planar platform, which can be further functionalized. The fluorine atom at the 8-position can modulate the physicochemical properties of the resulting heterocyclic compounds, such as their lipophilicity and metabolic stability. researchgate.net This makes this compound a valuable tool for fine-tuning the properties of the target molecules.

The synthesis of various fused heterocyclic systems starting from this compound contributes significantly to the expansion of chemical space. These complex, multi-ring systems are often associated with interesting biological activities and material properties. colab.ws

Applications in Fluorescent Materials and Chemosensors Utilizing Fluoro-Hydrazinoquinoline Complexes

Quinoline derivatives are known for their fluorescent properties, and the introduction of a fluorine atom and a hydrazine group in this compound can lead to the development of novel fluorescent materials and chemosensors. a2bchem.comguidechem.comresearchgate.net While 8-fluoro-4-hydroxyquinoline (B2378621) itself has low fluorescence efficiency, its coordination with metal ions can significantly enhance its fluorescence, making it a strong fluorescent material. guidechem.com This principle is extended to derivatives like this compound.

Complexes of this compound and its derivatives with various metal ions can exhibit unique photophysical properties. colab.ws The formation of these complexes can lead to changes in fluorescence intensity or wavelength, which can be exploited for the detection of specific analytes. mdpi.com The hydrazine moiety provides an additional coordination site for metal ions, influencing the geometry and electronic structure of the resulting complex. ckthakurcollege.net

The development of fluorescent chemosensors based on fluoro-hydrazinoquinoline scaffolds allows for the sensitive and selective detection of metal ions. mdpi.com For instance, derivatives of 8-hydroxyquinoline (B1678124) have been successfully used as fluorescent sensors for magnesium ions in living cells. nih.gov Similarly, 8-amidoquinoline derivatives have shown potential as fluorescent probes for zinc ion determination. mdpi.com The underlying principle involves the binding of the target ion to the quinoline-based ligand, which triggers a measurable change in its fluorescence properties. acs.org

The design of these chemosensors often involves the incorporation of a fluorophore (the quinoline ring system) and a receptor (the hydrazine group and other coordinating atoms) that selectively binds to the analyte of interest. The interaction between the analyte and the receptor modulates the electronic properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.

Potential in Catalysis with this compound Derived Complexes

Metal complexes derived from quinoline-based ligands have shown significant promise in the field of catalysis. colab.wsresearchgate.net The coordination of this compound to various transition metals can result in complexes with catalytic activity for a range of organic transformations.

The nitrogen atoms of the quinoline ring and the hydrazine group can act as donor atoms, forming stable complexes with metal centers. ckthakurcollege.netsamipubco.com The electronic properties of the quinoline ligand, which are influenced by the fluorine substituent, can be fine-tuned to modulate the catalytic activity of the metal complex.

Schiff base complexes, which can be synthesized from hydrazinoquinolines, are a well-known class of catalysts. samipubco.commdpi.com The reaction of this compound with aldehydes or ketones would yield Schiff base ligands that can coordinate with metals like copper, nickel, cobalt, and iron. ckthakurcollege.net These complexes have the potential to catalyze various reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.

For example, hydrazone Schiff base-manganese(II) complexes have been investigated for their catalytic reactivity. scispace.com While specific studies on the catalytic applications of this compound complexes are emerging, the broader field of quinoline-based catalysts suggests significant potential. colab.wsresearchgate.net The ability to systematically modify the ligand structure by introducing different substituents on the quinoline ring or the hydrazine moiety allows for the development of tailored catalysts for specific applications.

Biological Research Perspectives of 8 Fluoro 4 Hydrazinoquinoline Derivatives

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds into potent therapeutic leads. For derivatives of 4-hydrazinoquinoline (B99260), the hydrazone linkage (-N-N=CH-) is a key pharmacophore that can be readily modified to modulate activity.

Key SAR insights for related quinoline-hydrazone derivatives include:

Halogen Substitution: The presence of highly electronegative substituents like fluorine and chlorine is often associated with enhanced biological activity. scispace.com In a series of quinoxaline (B1680401) derivatives, chloro and fluoro substituents at the para-position of an attached phenyl ring resulted in good antimicrobial activity. scispace.com Specifically for fluoroquinolones, the fluorine atom at position 6 (analogous to position 8 in the quinoline system in some contexts) is known to be critical for antibacterial potency, particularly by enhancing DNA gyrase inhibition. nih.gov For (E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazone analogues, the presence of 2,4-difluoro and 3,4-difluoro moieties on the benzylidene ring led to maximum antibacterial activity. sruc.ac.uk

Hydrazone Moiety: The acylhydrazone scaffold (-CONHNH=) is a critical component, with its ability to form stable complexes with metal ions and establish hydrogen bonds with biological targets. researchgate.net The N-H and C=O groups within this linker can act as hydrogen-bond donors and acceptors, facilitating strong interactions with enzyme active sites. nih.gov

Other Substitutions: In antitubercular 7-chloro-4-quinolinylhydrazones, the presence of a nitrogen atom in a linked heteroaromatic ring was found to be important for biological activity. semanticscholar.org For anticancer quinoline hydrazones, electron-releasing groups like methoxy (B1213986) and methyl on a phenyl ring at the C2 position of the quinoline, combined with a p-chloro group on a benzylidene moiety, enhanced antiproliferative activity. nih.gov

Investigations into Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular, Antiviral)

The quinoline core is central to many antimicrobial drugs, and derivatives of 8-Fluoro-4-hydrazinoquinoline are being explored for their potential to combat a range of pathogens.

Antibacterial Activity: Various quinoline-hydrazone derivatives have demonstrated significant antibacterial effects. sruc.ac.uk The introduction of a fluorine substituent has been a key strategy in developing broad-spectrum fluoroquinolone antibiotics. mdpi.com Derivatives of (E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazone have shown excellent activity against both Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. sruc.ac.ukrsc.org

Antifungal Activity: Certain hydrazone derivatives also exhibit antifungal properties. For instance, nicotinic acid hydrazones and quinolone hydrazide analogues have shown potent activity against fungal strains, with some compounds registering minimum inhibitory concentration (MIC) values as low as 0.49 to 0.98 µg/mL. sruc.ac.uk Other studies have reported activity against Candida albicans and Aspergillus niger. researchgate.net

Antitubercular Activity: The 4-quinolylhydrazone scaffold is a promising foundation for developing new antitubercular agents. researchgate.net A series of these derivatives showed 100% inhibitory activity against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL in cellular assays. researchgate.net Further studies on 7-chloro-4-quinolinylhydrazone derivatives identified compounds with moderate anti-TB activity (MIC of 2.5 μg/mL). semanticscholar.orgresearchgate.net The inhibition of enzymes like enoyl acyl carrier protein (ACP) reductase is a key mechanism for this activity. dovepress.com

Antiviral Activity: The hydrazone moiety has been incorporated into compounds with reported antiviral effects. researchgate.netresearchgate.net This suggests that this compound derivatives could also be investigated for potential antiviral applications.

In vitro studies are fundamental to quantifying the antimicrobial potency of new compounds and elucidating their mechanisms of action. For a 7-chloro-4-hydrazinoquinoline (B1583878) derivative tested against Leishmania amazonensis, significant dose-dependent anti-amastigote activity was observed in infected macrophages. nih.gov At a concentration of 100 µM, the compound reduced the number of recovered amastigotes per macrophage to 0.46, compared to 6.07 in untreated controls. nih.gov

Mechanistically, the antimicrobial action of quinoline derivatives often involves enzyme inhibition. researchgate.net Key bacterial enzyme targets include:

DNA Gyrase: This enzyme is a primary target for fluoroquinolones. Quinoline-clubbed hydrazone derivatives have been studied as potential inhibitors of mutant S. aureus DNA gyrase A, which is responsible for fluoroquinolone resistance. nih.gov Di-fluoro substituted quinoline acetohydrazide-hydrazone derivatives were identified as potent inhibitors of S. aureus DNA gyrase A, with IC₅₀ values as low as 0.14 mg/mL. rsc.org

Other Enzymes: Other targeted enzymes include glucosamine-6-phosphate synthase (involved in cell wall synthesis), enoyl ACP reductase, and 3-ketoacyl ACP synthase (both involved in fatty acid synthesis and ATP production). researchgate.net

| Compound Class | Target Organism/Enzyme | Activity/Potency | Reference |

|---|---|---|---|

| 4-Quinolylhydrazones | Mycobacterium tuberculosis | 100% inhibition at 6.25 µg/mL | researchgate.net |

| 7-Chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis | MIC = 2.5 µg/mL | semanticscholar.org |

| Di-fluoro substituted quinoline acetohydrazide-hydrazones | S. aureus DNA gyrase A | IC₅₀ = 0.14 mg/mL | rsc.org |

| 7-Chloro-4-hydrazinoquinoline derivative | Leishmania amazonensis amastigotes | Reduced parasite load by >90% at 100 µM | nih.gov |

| Quinolone hydrazide analogues | Fungal strains | MIC = 0.49-0.98 µg/mL | sruc.ac.uk |

Anti-Proliferative and Anti-Cancer Mechanisms at the Molecular Level

Quinoline derivatives are extensively researched for their anti-cancer properties and act via multiple mechanisms. nih.govresearchgate.net The development of quinoline-hydrazone hybrids aims to leverage these activities to create novel agents that can overcome drug resistance and reduce side effects. nih.gov

The anti-proliferative mechanisms of these derivatives are diverse and target key cancer pathways:

Induction of Apoptosis and Cell Cycle Arrest: Many quinoline-hydrazone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle, preventing cancer cell proliferation. nih.gov One derivative induced apoptosis and arrested the cell cycle in the pre-G1 and S-phases in MCF-7 and HepG2 cancer cells. nih.gov Another compound caused membrane blebbing and nucleus condensation, characteristic features of apoptosis, in A549 lung cancer cells. nih.gov

Inhibition of Kinase Signaling Pathways: Cancer cell growth is often driven by overactive signaling pathways. Quinoline derivatives have been designed to inhibit key protein kinases in these pathways, such as PI3K/Akt/mTOR and receptor tyrosine kinases (RTKs). nih.govmdpi.com

Tubulin Polymerization Inhibition: The cytoskeleton component tubulin is a validated anticancer target. Some quinoline derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. researchgate.netekb.eg

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Molecular Target/Mechanism | Reference |

|---|---|---|---|---|

| Quinoline-hydrazone (Compound 5) | MCF-7 (Breast), HepG2 (Liver) | 0.98 µM, 1.06 µM | EGFRT790M/EGFRL858M inhibition, Apoptosis | nih.gov |

| Thiazole-clubbed quinoline hydrazone (Compound 6) | A549 (Lung) | 3.93 µM | Protein kinase B (Akt) inhibition | nih.gov |

| Chalcone-quinoline hydrazone (Compound 11) | A549 (Lung), K-562 (Leukemia) | 1.91-5.29 µM | PI3Kγ inhibition, G2/M arrest | nih.gov |

| Nitroquinoline fused arylhydrazone (Compound 4) | A549 (Lung) | 15.3-15.8 µM | mTOR kinase inhibition, Apoptosis | nih.gov |

| Quinolone–chalcone hybrid (Compound 64) | Caco-2 (Colon) | 2.5 µM | Not specified | nih.gov |

Enzyme Inhibition Studies (e.g., Histone Demethylases, Metalloproteinases)

The therapeutic effects of this compound derivatives are often rooted in their ability to specifically inhibit enzymes vital for pathogen survival or cancer progression. nih.gov

Anticancer Enzyme Targets:

Protein Kinases: This is a major class of targets. Derivatives have shown potent inhibition of mutant Epidermal Growth Factor Receptor (EGFR) with IC₅₀ values as low as 22.1 nM. nih.gov Others target Protein Kinase B (Akt) with an IC₅₀ of 3.55 nM and the γ-subunit of PI3K with an IC₅₀ of 52 nM. nih.gov Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Aurora kinases are also targeted. mdpi.comekb.eg

Topoisomerases: These enzymes are critical for DNA replication and are established anticancer targets. Quinoline-hydrazone derivatives have been shown through docking studies to interact with topoisomerase 1. nih.gov

Histone Deacetylases (HDACs): The inhibition of HDACs is another anticancer mechanism attributed to the broader class of quinoline derivatives. nih.gov

Antimicrobial Enzyme Targets:

DNA Gyrase and Topoisomerase IV: As mentioned, these bacterial enzymes are the primary targets of fluoroquinolones, and quinoline-hydrazones have been developed to inhibit them, including resistant mutant forms. nih.govrsc.org

Enoyl Acyl Carrier Protein (ENR) Reductase: This enzyme is essential for fatty acid synthesis in bacteria and is a key target for antitubercular drugs. Quinoline hydrazones have been the subject of 3D-QSAR studies as ENR inhibitors. dovepress.com

Molecular Interactions with Specific Biological Targets (e.g., Transcription Factors)

Understanding the interactions between a drug molecule and its biological target at the atomic level is fundamental for rational drug design. Molecular docking and simulation studies have provided valuable insights into how 4-hydrazinoquinoline derivatives bind to their targets.

Interactions with Kinases: A nitroquinoline arylhydrazone derivative was shown to form a stable complex with mTOR kinase. Hydrogen bonds were established between the NH of the hydrazone linker and residues Tyr1583 and Asn1423, and between the oxygen of the acyl group and residue Tyr1587 in the enzyme's active site. nih.gov In another study, the nitrile group and the quinoline nitrogen of a derivative formed hydrogen bonds with Lys745 and Arg844 of a targeted protein kinase, respectively. nih.gov

Interactions with Topoisomerases: The NH of the hydrazone linkage in a quinoline derivative was found to form a crucial hydrogen bond with the amino acid residue Arg364 of topoisomerase 1. nih.gov

Interactions with DNA Gyrase: In-silico studies of quinoline hydrazone derivatives with mutant S. aureus DNA gyrase A showed interactions with key mutated residues like Leu84 and Pro85, suggesting a mechanism to overcome fluoroquinolone resistance. nih.gov

Other Targets: Quinoline-chalcone hybrids have been shown to bind to the colchicine (B1669291) binding site of tubulin, disrupting its polymerization. nih.gov Other derivatives have been found to target the anti-apoptotic protein Bcl-2, which is a key regulator of cell death. nih.gov

These detailed molecular interaction studies underscore the importance of the hydrazone linker in anchoring the molecule within the target's binding pocket, thereby enabling potent inhibition.

Patent Landscape and Intellectual Property in Fluoro Hydrazinoquinoline Chemistry

Analysis of Synthetic Routes Claimed in Patents

The synthesis of hydrazinoquinolines is a well-established process in chemical patent literature. The most common and frequently patented method involves the nucleophilic substitution of a halogen atom on the quinoline (B57606) ring with hydrazine (B178648). This reaction is typically carried out by refluxing a chloro- or fluoro-substituted quinoline with hydrazine hydrate (B1144303).

While specific patents exclusively detailing the synthesis of 8-fluoro-4-hydrazinoquinoline are not prominent, the general methodology is extensively described for analogous structures. For instance, a patented process involves refluxing a 2-chloro-4-phenylquinoline (B1621219) with hydrazine hydrate to yield the corresponding 2-hydrazino-4-phenylquinoline (B8505178) googleapis.com. This fundamental transformation underscores the primary strategy for introducing the hydrazine moiety onto the quinoline core. The reaction is versatile and has been applied to a variety of substituted quinolines, including those with nitro and chloro groups googleapis.com.

Further illustrating this approach, the synthesis of 6-nitro-4-(o-chlorophenyl)-2-hydrazinoquinoline is achieved by reacting 2-chloro-6-nitro-4-(o-chlorophenyl)quinoline with hydrazine hydrate at reflux temperature googleapis.com. Scientific literature also supports this method, describing the reaction of 5,7-difluoroquinoline (B1304923) with hydrazine hydrate as a means to produce fluorinated hydrazinoquinolines, demonstrating the viability of this route for fluoro-substituted precursors researchgate.net. The reaction conditions claimed in these patents are generally straightforward, often involving a suitable solvent and heating to drive the substitution.

Below is a data table summarizing the key features of patented synthetic routes for related hydrazinoquinoline compounds.

Table 1: Patented Synthetic Routes for Hydrazinoquinoline Derivatives

| Starting Material | Reagent | Product | Patent Reference |

|---|---|---|---|

| 2-Chloro-4-phenylquinoline | Hydrazine hydrate | 2-Hydrazino-4-phenylquinoline | U.S. Patent 4,000,153 googleapis.com |

| 2-Chloro-6-nitro-4-(o-chlorophenyl)quinoline | Hydrazine hydrate | 6-Nitro-4-(o-chlorophenyl)-2-hydrazinoquinoline | U.S. Patent 4,000,153 googleapis.com |

Patent Applications for Novel Derivatives and Their Chemical Uses

The true value of the fluoro-hydrazinoquinoline scaffold in intellectual property lies in its use as an intermediate for creating novel, patentable derivatives with specific chemical and biological functions. Patent applications reveal a focus on leveraging this core for applications in diagnostics and therapeutics.

A significant patent application (WO2021160696A1) describes the use of substituted hydrazinoquinolines, specifically including 6-fluoro-4-hydrazinoquinoline, as derivatization agents for the in-vitro diagnosis of histamine (B1213489) intolerance syndrome google.com. In this patented method, the fluoro-hydrazinoquinoline derivative reacts with histamine metabolites like imidazole (B134444) acetic acid, allowing for their sensitive detection and measurement via techniques such as LC-MS/MS google.com. This application highlights a move towards using these compounds as highly specific analytical reagents in medical diagnostics.

Beyond diagnostics, the hydrazinoquinoline core is a key component in patented therapeutic agents. Patent applications have been filed for hydrazide derivatives of quinolines intended for use as antibacterial agents, specifically targeting bacteria like Acinetobacter baumannii google.com. Another area of active patenting is in cancer therapeutics. One patent describes the linking of phenyl N-mustard, a DNA alkylating agent, to DNA-affinic molecules, which can include quinoline structures, to create targeted anticancer compounds google.com. The synthesis of complex quinoline derivatives, such as those incorporating imidazo[4,5-c]quinoline moieties, has also been patented for their potential as antitumor agents google.com. These patents often claim not just the final compounds but also the synthetic methods used to produce these complex derivatives from simpler building blocks like fluoro-hydrazinoquinolines.

The following table details examples of patented applications for novel derivatives.

Table 2: Patented Applications of Fluoro-Hydrazinoquinoline Derivatives

| Derivative Class | Patented Use | Example Compound Mentioned | Patent Reference |

|---|---|---|---|

| Substituted Hydrazinoquinolines | Diagnostic derivatization agent | 6-Fluoro-4-hydrazinoquinoline | WO2021160696A1 google.com |

| Hydrazide Derivatives | Antibacterial agents | Imidazo[4,5-c]quinoline derivatives | WO2020169682A1 google.com |

Emerging Trends in Patenting Fluoro-Hydrazinoquinoline Technologies

The patenting trends in the broader field of fluoroquinolone chemistry provide insight into the future direction of intellectual property for this compound and its derivatives. A primary driver of innovation and patent activity is the need to overcome microbial resistance to existing antibiotics ijtsrd.comgoogle.com. This has led to a surge in patents for novel fluoroquinolone derivatives where the core structure is modified to enhance potency against resistant strains ijtsrd.com.

A key emerging trend is the creation of hybrid molecules. Patents are increasingly claiming compounds where a fluoroquinolone moiety is fused or linked to another heterocyclic pharmacophore, such as an oxadiazole, thiadiazole, or benzimidazole (B57391) nih.gov. This strategy aims to create new chemical entities with unique mechanisms of action or improved pharmacological profiles, thereby opening new avenues for patent protection nih.gov.

Furthermore, the scope of patented applications for fluoroquinolone derivatives is expanding beyond their traditional role as anti-infectives. There is a growing body of patents exploring their use as anticancer, anti-inflammatory, and antiviral agents nih.govjgtps.com. This diversification of therapeutic targets represents a significant trend in the intellectual property landscape, suggesting that future patent applications for this compound derivatives will likely explore a wider range of diseases.

Another notable trend is the patenting of new formulations and delivery systems for fluoroquinolone-based drugs to improve their bioavailability and reduce side effects ijtsrd.com. The application of these compounds in diagnostics, as demonstrated by the patent for histamine intolerance testing, is also a burgeoning area google.com. This indicates a strategic shift to capture value not only from therapeutic applications but also from specialized chemical uses in medical technology.

Future Research Directions and Emerging Paradigms in 8 Fluoro 4 Hydrazinoquinoline Chemistry

Development of Novel Synthetic Methodologies for Fluoro-Hydrazinoquinolines

The efficient and versatile synthesis of fluoro-hydrazinoquinoline derivatives is paramount for exploring their full potential. While classical methods exist, future research is trending towards more sophisticated and sustainable approaches. A key area of development is the move away from harsh reaction conditions towards greener, more efficient catalytic systems.

Modern synthetic strategies that could be applied or further developed for this class of compounds include:

Catalytic Reactions : The use of transition metal catalysts such as copper, ruthenium, and gold has enabled the preparation of polysubstituted quinolines under milder conditions. researchgate.net For instance, anilines can react with various trialkylamines in the presence of a RuCl3·nH2O catalyst to yield 2,3-disubstituted quinolines. researchgate.net Similarly, gold(III)-catalyzed sequential condensation/annulation reactions provide a route to polysubstituted quinolines. researchgate.net These methods offer pathways to novel derivatives that are otherwise difficult to access.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times under solvent-free conditions. researchgate.netresearchgate.net This technology is particularly suitable for the synthesis of heterocyclic libraries, including thieno[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, demonstrating its applicability to complex heterocyclic systems like quinolines. researchgate.netresearchgate.net

One-Pot Procedures : One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, improve efficiency and reduce waste. researchgate.net The development of such procedures for constructing the fluoro-hydrazinoquinoline core or for its subsequent derivatization is a significant goal. researchgate.net

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability, making them an attractive platform for the synthesis of fine chemicals and pharmaceutical intermediates.

These advanced methodologies promise to expand the accessible chemical space of 8-Fluoro-4-hydrazinoquinoline derivatives, enabling the synthesis of diverse libraries for screening and application development.

Table 1: Emerging Synthetic Methodologies for Quinolines

| Methodology | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Transition Metal Catalysis (Au, Ru, Cu) | Milder reaction conditions, high yields, novel bond formations. | Synthesis of polysubstituted derivatives with diverse functional groups. | researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, solvent-free conditions. | Rapid generation of compound libraries for screening. | researchgate.netresearchgate.net |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified workup. | Streamlined synthesis of the core structure and its derivatives. | researchgate.net |

Exploration of Advanced Coordination Complexes with Tunable Properties

The this compound scaffold possesses multiple coordination sites—specifically the quinoline (B57606) and hydrazine (B178648) nitrogen atoms—making it an excellent candidate for use as a ligand in coordination chemistry. Analogous compounds like 8-hydroxyquinoline (B1678124) are well-known for their ability to chelate metal ions, forming stable complexes used in catalysis and materials science. a2bchem.com The Schiff base hydrazone derived from 7-chloro-4-hydrazinoquinoline (B1583878), for example, forms complexes with a range of metal ions including Cu(II), Ni(II), and Co(II). a2bchem.com